1,2-bis(metilsulfanil)benceno

Descripción general

Descripción

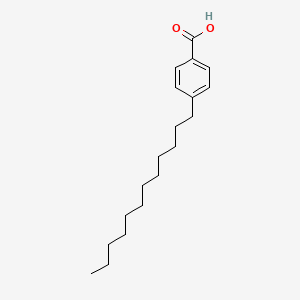

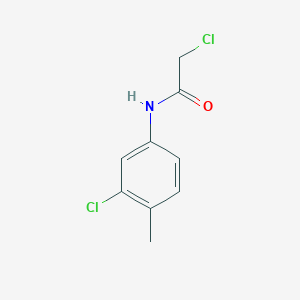

“Benzene, 1,2-bis(methylthio)-” is a chemical compound with the formula C8H10S2 . It is also known by other names such as 1,2-bis(methylsulfanyl)benzene . The molecular weight of this compound is 170.295 g/mol .

Molecular Structure Analysis

The molecular structure of “Benzene, 1,2-bis(methylthio)-” has been analyzed using X-Ray crystallography . The compound forms a 1:1 charge-transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The compound has a columnar structure with stacks in which the equidistantly and coplanarly arranged donor and accepter molecules alternate .Physical And Chemical Properties Analysis

“Benzene, 1,2-bis(methylthio)-” has several computed properties . It has a molecular weight of 170.3 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 50.6 Ų. It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .Aplicaciones Científicas De Investigación

Análisis de la Estructura Cristal

El compuesto se ha utilizado en el estudio de estructuras cristalinas. Por ejemplo, se utilizó en el análisis de Hirshfeld de trans-diyodidobis[(metilsulfanil)benceno-κS]platino(II), un complejo PtII–ditioéter de plano cuadrado .

Complejos de Metales de Transición

1,2-bis(metilsulfanil)benceno es parte de una clase de ligandos conocidos como ditioéteres, que se utilizan en varios complejos de metales de transición. Estos complejos tienen aplicaciones en catálisis homogénea .

Estructuras Luminescentes de tipo Cluster

Los complejos de ditioéter, incluyendo aquellos con this compound, pueden formar interesantes estructuras luminescentes de tipo cluster .

Polímeros de Coordinación

This compound se puede utilizar para formar polímeros de coordinación mediante coordinación a CuI y Ag .

Investigación de Dinámica de Inversión

El compuesto se ha utilizado en la investigación de la dinámica de inversión que ocurre en los átomos de azufre coordinados .

Complejos de Transferencia de Carga

This compound forma un complejo de transferencia de carga (CT) 1:1 con 2,3-dicloro-5,6-diciano-1,4-benzoquinona (DDQ). Este complejo tiene una estructura columnar con pilas en las que las moléculas donadoras y aceptoras equidistantes y coplanares se alternan .

Mecanismo De Acción

1,2-bis(methylsulfanyl)benzene, also known as Benzene, 1,2-bis(methylthio)- or 1,2-dimethylthiobenzene, is a chemical compound with the molecular formula C8H10S2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Propiedades

IUPAC Name |

1,2-bis(methylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGHCDZLSCNMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946665 | |

| Record name | 1,2-Bis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-68-3 | |

| Record name | Benzene, 1,2-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)

![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)